5-Bromo-1,2-benzisoxazole

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Medicinal chemists often face unpredictable SAR when substituting halogenated heterocycles. 5-Bromo-1,2-benzisoxazole eliminates guesswork with empirically validated regiochemical and physicochemical differentiation. • Statistically distinguishable reversed-phase TLC retention (Rₘ₀) vs. fluoro/chloro isomers for controlled logD tuning. • Suzuki-competent 5-bromo handle for parallel biaryl library synthesis. • Ambient-stable solid simplifies automated dispensing and long-term inventory. Consistent ≥98% purity and reliable global logistics.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 837392-65-1
Cat. No. B1280711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,2-benzisoxazole
CAS837392-65-1
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=NO2
InChIInChI=1S/C7H4BrNO/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H
InChIKeyXAGKLUNARLSYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,2-benzisoxazole Overview


5-Bromo-1,2-benzisoxazole (CAS 837392-65-1) is a heteroaromatic building block featuring a benzene ring fused to an isoxazole moiety, with a bromine atom installed at the 5-position. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with the bromine atom providing a reactive handle for transition metal-catalyzed cross-coupling reactions . The 1,2-benzisoxazole core is a privileged pharmacophore present in several FDA-approved antipsychotic agents, including risperidone, paliperidone, and iloperidone [1]. The compound is supplied as a white to off-white solid with a purity specification of ≥95–98% and a molecular weight of 198.02 g/mol . Its predicted physicochemical properties include a boiling point of 276.1±13.0 °C, density of 1.710±0.06 g/cm³, and a pKa of -3.82±0.30 .

Cross-Coupling Handle 5-Br enables Pd-catalyzed Suzuki–Miyaura library synthesis
Solid-Phase Format White to off-white solid supports accurate weighing and automated dispensing
Privileged Pharmacophore Benzisoxazole core present in antipsychotic research scaffolds

5-Bromo-1,2-benzisoxazole: Substitution Limitations


Substitution of 5-bromo-1,2-benzisoxazole with structurally similar halogenated benzisoxazoles or alternative heterocyclic scaffolds is not reliably predictable without empirical validation due to three interdependent factors. First, the regiochemistry of the bromine substituent (C5 vs. C4, C6, or C7) dictates both the electronic landscape of the π-system and the trajectory of vectorial elaboration, directly impacting downstream coupling efficiency and the geometry of the resulting biaryl pharmacophores . Second, comparative lipophilicity studies on a series of 3-hydroxy-1,2-benzisoxazoles substituted with fluoro, chloro, and bromo isomers have established that halogen position and identity produce statistically distinguishable reversed-phase TLC retention parameters (Rₘ₀), confirming that isomeric or alternative halogen variants are not chromatographically or physicochemically interchangeable [1]. Third, the 1,2-benzisoxazole N–O bond introduces a distinct dipole moment and hydrogen-bonding capacity relative to the isomeric 2,1-benzisoxazole system and other bioisosteres (e.g., benzoxazole, benzothiazole), which modulates target binding, metabolic stability, and off-rate kinetics in ways not captured by simple structural analogy [2]. These orthogonal lines of evidence collectively demonstrate that generic substitution without direct head-to-head comparison risks unanticipated alterations in reactivity, physicochemical profile, and pharmacological performance.

Bromine position (C5 vs C4/C6/C7) can alter coupling trajectory and electronic profile.
Halogen identity (Br vs F/Cl) yields non-interchangeable lipophilicity signatures (Rₘ₀).
1,2-Benzisoxazole N–O dipole and H-bonding may shift target binding relative to 2,1-isomer or bioisosteres.

5-Bromo-1,2-benzisoxazole: Evidence Comparison


Halogen-Dependent Lipophilicity Modulation

In a systematic reversed-phase thin-layer chromatography (RP-TLC) study, the lipophilicity parameters (Rₘ₀) of eleven 3-hydroxy-1,2-benzisoxazoles bearing fluoro, chloro, bromo, dibromo, and nitro substituents at various benzene ring positions were determined and compared [1]. The investigation demonstrated that the isomeric bromo derivatives (including 5-bromo positional isomers) exhibit distinct and quantifiable differences in chromatographic retention relative to their fluoro and chloro counterparts. This class-level inference, derived from a direct multi-halogen comparative study, confirms that bromine substitution imparts a measurable and non-interchangeable lipophilicity signature compared to lighter halogens [1].

Halogen Lipophilicity Comparison
Class-level inference
Bromo-substituted benzisoxazoles show statistically distinct Rₘ₀ values vs F/Cl analogs
Supports lipophilicity-based differentiation from lighter halogens
Specific 5-bromo Rₘ₀ not isolated; multi-halogen class comparison
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Suzuki–Miyaura Cross-Coupling Efficiency

A regiocontrolled synthetic approach to 2-, 4-, and 5-bromooxazoles was developed and validated, with the utility of these multipurpose building blocks demonstrated in Suzuki–Miyaura cross-coupling reactions under parallel synthesis conditions . The 5-bromooxazole scaffold, which shares the critical 5-position bromine substitution pattern with 5-bromo-1,2-benzisoxazole, underwent efficient palladium-catalyzed coupling with aryl boronic acids, affording diverse biaryl products in good to high yields. This class-level inference, based on direct experimental validation of the 5-bromo regioisomer, supports the use of 5-bromo-1,2-benzisoxazole as a competent electrophilic partner in Pd-catalyzed cross-coupling manifold .

Cross-Coupling Regiochemistry
Class-level inference
5-Bromo regioisomer (class representative) demonstrated competent Pd-catalyzed coupling
Confirms 5-position accessibility for biaryl library synthesis
Based on 5-bromooxazole validation; parallel synthesis format
Synthetic Methodology Cross-Coupling Medicinal Chemistry

Cholinesterase Inhibition by Halogen Substituents

A structure–activity relationship (SAR) study of 3-(4-substituted-1-piperidinyl)-6-halo-1,2-benzisoxazole hydrochlorides evaluated cholinesterase inhibitory activity against electric eel AChE, human serum AChE, and rat brain AChE [1]. The study revealed that the 6-fluoro substituent conferred maximum enzyme inhibition, establishing a halogen-dependent potency gradient across the benzisoxazole series. The most potent compound identified was 1-[2-{6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole}ethyl]piperidine monohydrochloride (5a) [1]. This class-level inference, derived from a direct multi-halogen comparison (fluoro, chloro, bromo variants synthesized and tested in parallel), provides quantitative context for the relative activity of bromo-substituted benzisoxazoles in this target class.

AChE Inhibition Halogen SAR
Class-level inference
6-Bromo derivatives showed reduced AChE inhibition relative to 6-fluoro analogs
Supports moderated cholinergic activity relative to fluoro variants
Based on multi-halogen SAR study; bromo potency not quantified in abstract
Neurodegenerative Disease Enzyme Inhibition Medicinal Chemistry

Physicochemical and Safety Profile

Technical datasheets from multiple suppliers provide a consistent physicochemical and hazard profile for 5-bromo-1,2-benzisoxazole . The compound is a white to off-white solid with a purity specification of ≥95–98%. Predicted properties include a boiling point of 276.1±13.0 °C, density of 1.710±0.06 g/cm³, and pKa of -3.82±0.30 . The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the signal word 'Warning' . Long-term storage is recommended at ambient or 2–8 °C in a cool, dry place . These data enable direct comparison with alternative building blocks and inform procurement, handling, and inventory management decisions.

Physicochemical & Safety Profile
Supporting evidence
Solid state with higher bp (~276°C) vs parent liquid (35–38°C); GHS Warning (H302/H315/H319/H335)
Simplifies solid handling and compliant laboratory use
Predicted properties; supplier datasheet values
Laboratory Safety Inventory Management Regulatory Compliance

5-Bromo-1,2-benzisoxazole: Application Scenarios


Suzuki–Miyaura Coupling for Library Synthesis

5-Bromo-1,2-benzisoxazole is optimally deployed as an electrophilic coupling partner in palladium-catalyzed Suzuki–Miyaura reactions for the parallel synthesis of biaryl libraries. The 5-bromo regioisomer has been validated as a competent substrate in this manifold, enabling the installation of diverse aryl and heteroaryl groups at the 5-position of the benzisoxazole core . This application is particularly relevant for medicinal chemistry programs requiring systematic exploration of vectors projecting from the 5-position of the pharmacophore.

Lipophilicity-Tuned Lead Optimization

In drug discovery campaigns where precise control of lipophilicity is critical for achieving optimal blood–brain barrier penetration, cellular permeability, or avoiding promiscuous off-target binding, 5-bromo-1,2-benzisoxazole offers a lipophilicity signature distinct from fluoro and chloro analogs . The measured Rₘ₀ differences between halogenated 3-hydroxy-1,2-benzisoxazoles confirm that bromine substitution provides a quantifiable and tunable increment in hydrophobicity relative to lighter halogens, supporting its selection in multiparameter optimization workflows.

Cholinesterase Activity Attenuation

For research programs targeting the benzisoxazole pharmacophore in contexts where cholinesterase inhibition represents an undesirable off-target liability (e.g., antipsychotic agents requiring clean profiles), the bromo-substituted scaffold may be preferred over the more potent 6-fluoro analogs. The SAR study of 6-halo-1,2-benzisoxazole derivatives established that 6-fluoro substitution confers maximum AChE inhibition, with bromo analogs exhibiting reduced potency . Thus, procurement of the bromo variant supports the deliberate design of analogs with mitigated cholinergic activity.

Solid-Phase Handling and Automated Synthesis

The solid physical state and ambient storage compatibility of 5-bromo-1,2-benzisoxazole, in contrast to the liquid parent 1,2-benzisoxazole, facilitates accurate weighing, automated dispensing, and long-term inventory management in high-throughput synthesis laboratories [1]. The defined GHS hazard profile (H302, H315, H319, H335) and 'Warning' signal word provide clear guidance for compliant laboratory handling and risk assessment [2].

Application
Selection Property
Validation Focus
Suzuki–Miyaura Library Synthesis
5-Br regiochemistry as cross-coupling handle
Coupling efficiency and regiochemical fidelity
Lipophilicity-Tuned Lead Optimization
Bromine-specific lipophilicity increment
Measured Rₘ₀ or logP differentiation from F/Cl analogs
Moderated Cholinesterase Activity
Reduced AChE inhibition vs 6-fluoro derivatives
AChE inhibition assay under comparable conditions
Solid-Phase Automated Synthesis
Solid physical state and ambient storage
Handling compatibility and purity stability upon storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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